molecular formula C19H19FN2O2 B611749 VU0424465

VU0424465

Cat. No.: B611749
M. Wt: 326.4 g/mol
InChI Key: ZPKZAFDYFVJULO-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU0424465 is a potent and selective positive allosteric modulator and agonist of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has garnered significant interest due to its potential therapeutic applications in treating neurological disorders such as schizophrenia and cognitive disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VU0424465 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary and specific to the research laboratories that developed it. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards. This includes the use of high-purity reagents, controlled reaction environments, and rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: VU0424465 undergoes various chemical reactions, primarily focusing on its interaction with the metabotropic glutamate receptor subtype 5. It exhibits robust agonist activity and induces calcium mobilization in the absence of glutamate .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, catalysts, and specific binding agents that facilitate its interaction with the receptor. The conditions typically involve controlled temperatures and pH levels to ensure optimal activity .

Major Products Formed: The major products formed from the reactions involving this compound are primarily related to its agonist activity on the metabotropic glutamate receptor subtype 5. This includes the mobilization of calcium ions and the activation of downstream signaling pathways .

Scientific Research Applications

VU0424465 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the modulation of metabotropic glutamate receptors. In biology, it helps in understanding the signaling pathways involved in neurological disorders. In medicine, it has potential therapeutic applications for treating conditions such as schizophrenia and cognitive disorders. In the industry, it is used in drug discovery and development processes .

Biological Activity

VU0424465 is a novel compound that functions as a positive allosteric modulator (PAM) and agonist of the metabotropic glutamate receptor 5 (mGlu5). This article presents a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Overview of this compound

This compound has been characterized as a potent mGlu5 PAM with significant agonist activity. Its efficacy is highlighted by an EC50 value of approximately 1.5 nM for potentiating glutamate-induced calcium mobilization, and 171 nM for its intrinsic agonist activity in the absence of glutamate . This dual functionality makes this compound a unique candidate in the field of neuromodulation.

Agonist Activity

This compound exhibits intrinsic agonist activity, which is crucial for its role in modulating synaptic transmission. It has been shown to induce calcium mobilization in various cellular models, including low-expressing mGlu5 cell lines and native systems such as rat cortical astrocytes. In these studies, this compound induced a significant concentration-dependent increase in calcium levels, demonstrating its capacity to activate mGlu5 receptors directly .

Allosteric Modulation

As a PAM, this compound enhances the effects of glutamate at mGlu5 receptors without directly competing with it at the orthosteric site. This mechanism is particularly beneficial as it allows for greater control over receptor activation and minimizes potential excitotoxicity associated with direct agonists. The compound has been shown to shift the glutamate concentration-response curve significantly, indicating its ability to potentiate glutamate signaling effectively .

Behavioral Effects

In vivo studies have demonstrated that administration of this compound can lead to significant behavioral outcomes. Notably, it induces epileptiform activity and behavioral convulsions in rodent models, which raises important considerations regarding its therapeutic window . Despite these adverse effects, there is potential for optimizing dosing regimens to harness its benefits while mitigating risks.

Comparative Data Table

The following table summarizes key pharmacological properties and effects of this compound compared to other known mGlu5 modulators:

CompoundEC50 (nM)Maximum EfficacyAgonist ActivityNotes
This compound17165% (vs Glutamate)YesInduces seizures at higher doses
CDPPB580013% (vs Glutamate)MinimalTraditional PAM with limited efficacy
VU0361747N/AN/ANoOptimized to eliminate agonist activity

Case Studies and Research Findings

Case Study 1: Epileptiform Activity
Research conducted on hippocampal slices demonstrated that this compound could induce intense epileptiform activity. This was corroborated by behavioral studies in rats which showed generalized seizure activity upon administration of the compound .

Case Study 2: Calcium Mobilization
In experiments using rat cortical astrocytes, this compound was able to evoke calcium responses that were significant but less than those achieved with full orthosteric agonists like glutamate. The maximum response observed was approximately 16% of that elicited by glutamate, indicating its role as a partial agonist in native systems .

Case Study 3: Selectivity for mGlu5
Studies assessing the selectivity profile of this compound indicated that it predominantly acts on mGlu5 receptors with minimal interaction with other mGlu subtypes. This selectivity is crucial for reducing off-target effects and enhancing therapeutic efficacy in conditions involving mGlu5 dysregulation .

Properties

IUPAC Name

5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13(19(2,3)24)22-18(23)17-10-9-15(12-21-17)8-7-14-5-4-6-16(20)11-14/h4-6,9-13,24H,1-3H3,(H,22,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKZAFDYFVJULO-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.